2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine
Overview
Description
“2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine” is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . This compound is likely to be an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of organolithium reagents . The Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines, is also commonly used .Molecular Structure Analysis
The molecular structure of “2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine” is likely to be similar to other pyrimidine derivatives. The pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds .Chemical Reactions Analysis
This compound can undergo aromatic nucleophilic substitution reactions. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Safety and Hazards
Future Directions
Future research could focus on exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, including changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of pyrimidine derivatives . Additionally, the interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralises the positive charge on the ligand bound to the receptor .
properties
CAS RN |
171887-02-8 |
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Product Name |
2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine |
Molecular Formula |
C7H9Cl2N5 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
N'-(2-amino-4,6-dichloropyrimidin-5-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9Cl2N5/c1-14(2)3-11-4-5(8)12-7(10)13-6(4)9/h3H,1-2H3,(H2,10,12,13) |
InChI Key |
FLSVUQSDOOPGNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(N=C(N=C1Cl)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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